Lotisoflavan
CAS No.: 77370-02-6
Cat. No.: VC21334872
Molecular Formula: C17H18O5
Molecular Weight: 302.32 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 77370-02-6 |
---|---|
Molecular Formula | C17H18O5 |
Molecular Weight | 302.32 g/mol |
IUPAC Name | 4-(5,7-dimethoxy-3,4-dihydro-2H-chromen-3-yl)benzene-1,3-diol |
Standard InChI | InChI=1S/C17H18O5/c1-20-12-7-16(21-2)14-5-10(9-22-17(14)8-12)13-4-3-11(18)6-15(13)19/h3-4,6-8,10,18-19H,5,9H2,1-2H3 |
Standard InChI Key | ITRZCICEVGLQFO-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(CC(CO2)C3=C(C=C(C=C3)O)O)C(=C1)OC |
Canonical SMILES | COC1=CC2=C(CC(CO2)C3=C(C=C(C=C3)O)O)C(=C1)OC |
Chemical Properties and Structure
Molecular Identity and Structure
Lotisoflavan is represented by the molecular formula C₁₇H₁₈O₅ with a calculated molecular weight of 302.32 g/mol . Its systematic chemical name is 2',4'-Dihydroxy-5,7-dimethoxyisoflavan, although it is also referred to as 4-(5,7-dimethoxy-3,4-dihydro-2H-chromen-3-yl)benzene-1,3-diol in some literature . The structure consists of a characteristic isoflavan skeleton with specific substitution patterns on both the A and B rings.
Table 1: Chemical Identity of Lotisoflavan
Parameter | Value |
---|---|
CAS Registry Number | 77370-02-6 |
Chemical Formula | C₁₇H₁₈O₅ |
Molecular Weight | 302.32 g/mol |
Primary Name | Lotisoflavan |
Alternative Names | 2',4'-Dihydroxy-5,7-dimethoxyisoflavan; 4-(5,7-dimethoxy-3,4-dihydro-2H-chromen-3-yl)benzene-1,3-diol |
Chemical Class | Hydroxyisoflavan, Methoxyisoflavan |
Database Identifiers | PubChem CID: 442805; ChEBI ID: CHEBI:6543; KEGG ID: C10495 |
Physical and Spectroscopic Properties
Lotisoflavan exists in a semisolid state under standard conditions. It exhibits specific optical rotation [α]D of -13.5° when measured at a concentration of 0.3 in methanol, indicating its chiral nature . Spectroscopic analysis has revealed that the compound has ultraviolet absorption maxima at 279 nm in methanol and shifts to 291 nm when measured with sodium methoxide (NaOMe) .
Table 2: Physical and Spectroscopic Data for Lotisoflavan
Property | Value |
---|---|
Physical State | Semisolid |
Optical Rotation | [α]D -13.5° (c = 0.3, MeOH) |
UV λmax (nm) | 279 (MeOH), 291 (NaOMe) |
ESIMS (positive mode) | m/z 325 (M⁺+Na, 36%), 303 (M⁺+H, 100%), 302 (M⁺, 17%) |
ESIMS (negative mode) | m/z 301 (M⁺-1, 100%) |
Natural Sources and Isolation
Botanical Origins
Lotisoflavan has been isolated from multiple species belonging to the genus Lotus (family Fabaceae). Research has confirmed its presence in the roots of Lotus lalambensis growing in Saudi Arabia, where it was extracted and characterized as a natural constituent . Additionally, the compound has been detected in the fungus-inoculated leaflets of Lotus angustissimus, suggesting its widespread occurrence within this plant genus .
Biosynthetic Context
Isolation and Identification Methods
Extraction Techniques
The isolation of lotisoflavan from plant material typically involves a series of extraction and purification steps. In documented research, roots of Lotus lalambensis were initially extracted with ethanol, followed by sequential liquid-liquid partitioning using solvents of increasing polarity, including hexane, chloroform, and ethyl acetate . The chloroform and ethyl acetate fractions were found to contain the target compound, which was subsequently purified through chromatographic techniques.
Structural Elucidation
The structural characterization of lotisoflavan has been accomplished through multiple complementary spectroscopic methods. Researchers have employed ultraviolet spectroscopy, mass spectrometry, and various nuclear magnetic resonance (NMR) techniques to elucidate its structure . The positions of the functional groups, particularly the methoxy substituents, were definitively assigned through a combination of Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments .
Biological Significance
Role as a Phytoalexin
Lotisoflavan functions as a phytoalexin in the plant defense system, particularly against fungal pathogens. Phytoalexins are low molecular weight antimicrobial compounds that plants produce as part of their immune response to potential invading organisms . The concept of phytoalexins was first introduced over 70 years ago and has since become recognized as a critical component of plant defensive repertoires .
Research History
Initial Discovery
The identification of lotisoflavan dates back to investigations of plant defense mechanisms against pathogens. It was first isolated as a phytoalexin from Lotus species infected with Helminthosporium carbonurn, with initial identification accomplished through a combination of ultraviolet spectroscopy, mass spectrometry, and thin-layer chromatography comparison with synthesized reference materials .
Recent Developments
A significant milestone in lotisoflavan research was its isolation from plants under normal physiological conditions, specifically from the roots of Lotus lalambensis . This finding, reported in research published in the Latin American Chemistry Journal (Revista Latinoamericana de Química), expanded scientific understanding of lotisoflavan's natural occurrence beyond stress-induced production . The researchers noted that this represented the first isolation of lotisoflavan from plants under normal conditions, suggesting additional physiological roles beyond pathogen defense.
Structural Relationships and Comparisons
Related Compounds
Lotisoflavan belongs to a broader family of structurally related isoflavonoids found in the genus Lotus. In studies of Lotus lalambensis roots, lotisoflavan was isolated alongside other compounds including vestitol (another isoflavan derivative) and 2',7-dihydroxy-4',5-dimethoxy-3-arylcoumarin . These findings support the understanding that Lotus species produce a diverse array of phenolic compounds with potential biological activities.
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